Comparative TASK-1 Channel Blocking Potential Across Substituted 2-Phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridines
The patent WO2017097792A1 discloses that 6-methyl substitution on the imidazo[1,2-a]pyridine core contributes to enhanced in vitro TASK-1 channel blockade compared to unsubstituted analogs within the same chemical series. While specific IC50 values for the target compound are not publicly tabulated, class-level structure-activity relationship (SAR) data indicate that methyl substitution at the 6-position can shift potency by more than 0.5 log units relative to des-methyl comparators [1]. This suggests that the 6-methyl-2-phenyl derivative holds a meaningful potency advantage for TASK-1-related research applications.
| Evidence Dimension | In vitro TASK-1 channel blockade (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in the open literature. |
| Comparator Or Baseline | Des-methyl analog (2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine) and other analogs: IC50 values ranging from approximately 50 nM to >1 µM depending on substitution. |
| Quantified Difference | Qualitative: 6-methyl substitution trend is associated with >3-fold potency enhancement based on patent SAR tables. |
| Conditions | Automated patch-clamp electrophysiology on recombinant TASK-1 channels expressed in HEK293 cells (as per patent methodology). |
Why This Matters
For research groups screening TASK-1 channel blockers for sleep-disordered breathing, selection of the 6-methyl variant over the unsubstituted analog may substantially improve the likelihood of obtaining a potent hit.
- [1] WO2017097792A1 – Examples section comparing TASK-1 blockade for various 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives with different substitution patterns. View Source
